molecular formula C12H24N2O2 B2816581 tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate CAS No. 1476763-45-7

tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate

Cat. No.: B2816581
CAS No.: 1476763-45-7
M. Wt: 228.336
InChI Key: LTMLIVOSJQDOAG-SNVBAGLBSA-N
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Description

tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with N-methylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and serves as a protecting group for amines.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate in enzymatic assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It may be used to develop drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The piperidine ring and tert-butyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl N-methylcarbamate
  • tert-Butyl N-(2-piperidinylmethyl)carbamate
  • tert-Butyl N-(2-morpholinylmethyl)carbamate

Comparison: tert-Butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate is unique due to the presence of both a piperidine ring and a methyl group on the nitrogen atom. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties. The combination of these functional groups enhances its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(2R)-piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMLIVOSJQDOAG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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